molecular formula C21H24N4O3 B15105873 N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide

N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide

Cat. No.: B15105873
M. Wt: 380.4 g/mol
InChI Key: BNRMUVVRILEGMS-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-e]pyridine core fused with a cyclopentane ring, and substituted with a 2,4-dimethoxyphenyl group and a propan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)methyl-N-(2-pyridin-2-ylethyl)oxamide
  • 2-(3,4-Dimethoxyphenyl)ethylamine derivatives
  • N-(3,4-dimethoxyphenethyl)acetamide

Uniqueness

N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is unique due to its specific structural features, such as the fused pyrazolo[4,3-e]pyridine and cyclopentane rings, and the presence of both 2,4-dimethoxyphenyl and propan-2-yl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C21H24N4O3/c1-12(2)25-20-15(11-22-25)19(14-6-5-7-16(14)23-20)21(26)24-17-9-8-13(27-3)10-18(17)28-4/h8-12H,5-7H2,1-4H3,(H,24,26)

InChI Key

BNRMUVVRILEGMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC3=C(CCC3)C(=C2C=N1)C(=O)NC4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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